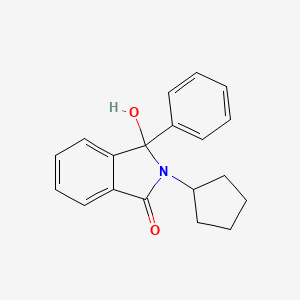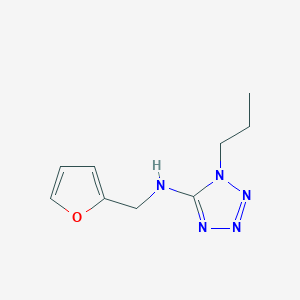![molecular formula C11H13N7O B4420790 1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420790.png)
1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one
Vue d'ensemble
Description
1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and activation of B cells and other immune cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and physiological effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting BTK, this compound also inhibits other kinases that are involved in immune cell activation, such as AKT and ERK. This results in a decrease in cell proliferation, survival, and migration, as well as a reduction in inflammation and autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties in preclinical studies, which makes it a promising candidate for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of 1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the combination of this compound with other targeted therapies or immunotherapies, which may enhance its efficacy in treating cancer and autoimmune diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, particularly in combination with other therapies. Finally, there is a need for biomarker development to identify patients who are most likely to benefit from treatment with this compound.
Applications De Recherche Scientifique
1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied in preclinical models of cancer and autoimmune diseases. In a study published in Cancer Research, this compound was shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Another study published in the Journal of Immunology demonstrated that this compound reduced inflammation and autoimmune responses in a mouse model of rheumatoid arthritis.
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O/c1-17-8-4-3-7(5-9(8)18(2)11(17)19)6-12-10-13-15-16-14-10/h3-5H,6H2,1-2H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXXURPQQMSFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=NNN=N3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-(3,4-dimethoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4420726.png)
![2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420731.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420735.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4420742.png)

![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4420751.png)
![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B4420775.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4420777.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4420783.png)
![3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4420796.png)


![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4420812.png)